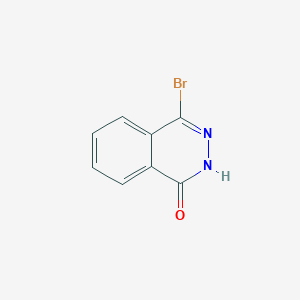

4-Bromophthalazin-1(2H)-one

Description

Significance of Phthalazinone Scaffolds in Heterocyclic Chemistry

Phthalazinone and its derivatives are a class of nitrogen-rich heterocyclic compounds that have emerged as a prominent scaffold in medicinal chemistry and drug discovery. nih.govnih.govbenthamdirect.com This fused heterocycle system is a common structural feature in many bioactive compounds, demonstrating a wide array of pharmacological activities. nih.gov The versatility of the phthalazinone core allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.

The significance of the phthalazinone scaffold is underscored by its presence in several commercially available drugs. For instance, Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, features a phthalazinone core. frontiersin.orgresearchgate.net Other examples include Azelastine, an antihistamine, and Vatalanib, a tyrosine kinase inhibitor. frontiersin.orggoogle.com The broad spectrum of biological activities associated with phthalazinone derivatives includes anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antidiabetic properties. nih.govosf.ioresearchgate.net This wide range of activities makes the phthalazinone scaffold an attractive starting point for the development of new therapeutic agents. nih.gov

Overview of Halogenated Phthalazinone Derivatives in Research

The introduction of halogen atoms into the phthalazinone scaffold can significantly influence the molecule's biological activity and pharmacokinetic properties. ontosight.ai Halogenation, particularly with bromine and chlorine, can enhance a compound's ability to interact with biological targets. ontosight.ai This is often attributed to the electronic effects and the ability of halogens to form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding affinity and selectivity.

Research has shown that halogenated phthalazinone derivatives are of considerable interest. For example, a 4-(p-bromophenyl)phthalazinone derivative has been identified as a potent and selective inhibitor of galectin-8N, a protein involved in cellular signaling and immune responses. acs.orgnih.gov The bromine atom in this derivative plays a crucial role in its selective binding. acs.org Furthermore, the synthesis of various halogenated phthalazinones serves as a key step in the development of more complex and potentially more active molecules. The halogen atom, particularly bromine, provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents. researchgate.netacs.org

Research Landscape of 4-Bromophthalazin-1(2H)-one

This compound is a key intermediate in the synthesis of a wide range of substituted phthalazinone derivatives. researchgate.netacs.org Its chemical structure, featuring a bromine atom at the 4-position, makes it a versatile building block for creating libraries of compounds for drug discovery programs. The bromine atom can be readily displaced or participate in various palladium- or copper-catalyzed cross-coupling reactions, such as amination, amidation, and sulfanylation. researchgate.netacs.orgnih.gov

Recent research highlights the utility of this compound in the regioselective synthesis of 4-amino and 4-arylaminophthalazin-1(2H)-ones. researchgate.netacs.orgacs.org These amino-substituted phthalazinones have shown promising anticancer activities. nih.gov The synthesis of this compound itself is typically achieved through the regioselective bromination of phthalazin-1(2H)-one. researchgate.netacs.org The reactivity of the bromine atom allows for the introduction of various functional groups, leading to the development of novel compounds with tailored biological activities. researchgate.netnih.gov The ongoing research into the synthesis and reactions of this compound underscores its importance as a pivotal molecule in the exploration of new chemical space for therapeutic applications. google.com

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

Table 1: Mentioned Pharmaceutical Drugs with Phthalazinone Scaffolds

| Drug Name | Therapeutic Use |

| Olaparib | Anticancer (PARP inhibitor) frontiersin.orgresearchgate.net |

| Azelastine | Antihistamine frontiersin.orggoogle.com |

| Vatalanib | Anticancer (Tyrosine kinase inhibitor) frontiersin.org |

| Zopolrestat | Aldose reductase inhibitor frontiersin.org |

| Carbazeran | Cardiotonic nih.gov |

| Budralazine | Antihypertensive nih.gov |

Table 2: Key Chemical Compounds and Their Significance

| Compound Name | CAS Number | Molecular Formula | Key Significance |

| This compound | 19064-73-4 bldpharm.com | C8H5BrN2O bldpharm.com | Versatile intermediate for synthesis of substituted phthalazinones. researchgate.netacs.org |

| Phthalazin-1(2H)-one | Not explicitly found | C8H6N2O | Parent scaffold for a wide range of bioactive derivatives. nih.gov |

| 4-(p-Bromophenyl)phthalazinone | Not explicitly found | C14H9BrN2O | Selective inhibitor of galectin-8N. acs.orgnih.gov |

| 4-Alkylaminophthalazin-1(2H)-ones | Varies | Varies | Class of compounds with potential anticancer activity. researchgate.netnih.gov |

| 4-Arylaminophthalazin-1(2H)-ones | Varies | Varies | Class of compounds with potential anticancer activity. researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVJJHOVGTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346714 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-73-4 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromophthalazin 1 2h One and Its Precursors

Classical and Conventional Synthetic Routes

Traditional approaches to phthalazinone synthesis have laid the groundwork for more advanced methods. These classical routes often involve condensation reactions and subsequent functionalization, providing reliable access to the core scaffold.

Cyclocondensation Reactions in Phthalazinone Formation

The formation of the phthalazinone ring system is most commonly accomplished through cyclocondensation reactions. These reactions involve the joining of two molecules to form a ring, with the elimination of a small molecule such as water.

A prominent method for synthesizing 4-substituted phthalazin-1(2H)-ones involves the reaction of 2-acylbenzoic acids with hydrazine (B178648). acs.orgjcsp.org.pk This reaction proceeds via a cyclocondensation mechanism. For instance, 2-acetylbenzoic acid reacts with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) under reflux conditions, to form 4-methylphthalazin-1(2H)-one. nih.gov One-pot, two-step processes have been developed where the 2-acylbenzoic acid is first activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), to form an acylimidazole intermediate. This intermediate then reacts with aqueous hydrazine to yield the desired phthalazinone. researchgate.net This approach offers high yields and purity by controlling the reactivity and facilitating crystallization of the product. acs.orgresearchgate.net

The reaction conditions can be optimized to control the level of residual hydrazine in the final product, which is a critical consideration for pharmaceutical applications. acs.orgresearchgate.net The use of Process Analytical Technology (PAT) with in-situ IR and Power Compensation Calorimetry (PCC) has been employed to understand the reaction profile and ensure a robust and scalable process. acs.org

Table 1: Synthesis of Phthalazinones from 2-Acylbenzoic Acids and Hydrazine

| 2-Acylbenzoic Acid Derivative | Hydrazine Source | Solvent | Conditions | Product | Yield | Reference |

| 2-Acetylbenzoic acid | Hydrazine hydrate | Ethanol | Reflux, 5 h | 4-Methylphthalazin-1(2H)-one | 91% | nih.gov |

| 2-Acylbenzoic acids | Hydrazine hydrate | Not specified | One-pot, two-step with CDI activation | 4-Substituted phthalazin-1(2H)-ones | High | researchgate.net |

| 2-(2,4,6-trimethylbenzoyl)benzoic acid | 95% Hydrazine hydrate | Ethanol | Reflux, 2 h | 4-(2,4,6-Trimethylphenyl)phthalazin-1(2H)-one | 60% | thieme-connect.de |

Another established route to the phthalazinone core is the reaction of 2-formylbenzoic acid with hydrazine. thieme-connect.dethieme-connect.de This reaction is a direct cyclization that forms the parent phthalazin-1(2H)-one. The reaction is often carried out in water with sodium acetate (B1210297). thieme-connect.de 3-Hydroxyisobenzofuran-1(3H)-one, which exists in tautomeric equilibrium with 2-formylbenzoic acid, can also serve as a starting material for the synthesis of phthalazinones. thieme-connect.denih.gov The reaction of 3-acetoxy-phthalide with an aqueous solution of hydrazine hydrate has also been reported to produce phthalazone (B110377) with high purity. google.com

Ammonium (B1175870) chloride has been utilized as a mediator in a one-pot synthesis of 2-aryl-phthalazinones from 2-carboxylbenzaldehyde (2-formylbenzoic acid) and aryl hydrazines in methanol (B129727) at room temperature, offering high yields and tolerance for various functional groups. arkat-usa.org

Table 2: Synthesis of Phthalazinones from 2-Formylbenzoic Acid and its Derivatives

| Starting Material | Hydrazine Source | Catalyst/Medium | Conditions | Product | Yield | Reference |

| 2-Formylbenzoic acid | Hydrazine hydrate | Water, Sodium Acetate | Hot | Phthalazin-1(2H)-one | Quantitative | thieme-connect.de |

| 2-Formylbenzoic acid | Aryl hydrazine | Ammonium chloride, Methanol | Room temp, 4-6 h | 2-Aryl-phthalazinone | 80-94% | arkat-usa.org |

| 3-Acetoxy-phthalide | Hydrazine hydrate | Aqueous solution | Boiling | Phthalazone | High | google.com |

Phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione) serves as a precursor for the synthesis of 4-bromophthalazin-1(2H)-one. The reaction of phthalhydrazide with a brominating agent like phosphorus pentabromide in carbon tetrabromide can yield 1-bromo-phthalazin-4-one. google.com It is important to note that phthalhydrazide exists in tautomeric equilibrium with 1,4-dihydroxyphthalazine. unishivaji.ac.in

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the phthalazinone ring is crucial for the synthesis of this compound. Regioselective bromination ensures that the bromine is added to the desired carbon atom, avoiding the formation of unwanted isomers.

A method for the direct and selective bromination of phthalazin-1(2H)-one at the 4-position involves the use of bromine and potassium bromide (forming potassium tribromide, KBr3) in an acetate buffer solution with a pH of approximately 5.8. mdpi.combeilstein-journals.org The reaction mixture is stirred at ambient temperature and then heated to boiling until the bromine color disappears. mdpi.com This method has been successfully used to prepare this compound, which can then be used in further synthetic steps, such as palladium-catalyzed coupling reactions. x-mol.comresearchgate.net The use of N-bromosuccinimide (NBS) has also been reported for the bromination of phthalazinone derivatives. nih.gov

Utilization of Benzyltrimethylammonium (B79724) Tribromide for Regioselective Bromination

Once the phthalazin-1(2H)-one precursor is obtained, the subsequent and crucial step is the regioselective bromination at the 4-position to yield this compound. acs.org Benzyltrimethylammonium tribromide (BTMA-Br₃) has been established as an effective reagent for this transformation. acs.orgresearchgate.net This solid reagent is a convenient and safer alternative to liquid bromine and facilitates a highly regioselective reaction. acs.org The reaction specifically targets the C4 position of the phthalazinone ring, providing the desired 4-bromo derivative in satisfactory yields, typically around 79-80%. acs.org This specificity is critical for ensuring that subsequent functionalization occurs at the intended position. acs.orgresearchgate.net

For instance, the bromination of Phthalazin-1(2H)-one (unsubstituted) with BTMA-Br₃ yields this compound as an off-white solid in 79% yield. acs.org Similarly, a 2-phenyl substituted phthalazinone precursor can be converted to its 4-bromo derivative in 80% yield using this method. acs.org

Transition-Metal-Catalyzed Synthetic Approaches

This compound serves as a key substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 4-position. Both palladium and copper-based catalytic systems have proven effective for these transformations.

Palladium-Catalyzed Reactions Involving this compound

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the functionalization of the this compound scaffold.

A notable application of palladium catalysis is the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones from this compound derivatives. x-mol.comresearchgate.net This reaction involves the cross-coupling of N-alkylated 4-bromophthalazinones with various aliphatic thiols (mercaptans). x-mol.comresearchgate.net The process utilizes a palladium catalyst to facilitate the formation of a new carbon-sulfur bond, yielding a range of thioether derivatives. x-mol.comresearchgate.net This sulfanylation method is part of a multi-step sequence that efficiently produces these target compounds. x-mol.comresearchgate.net

The general synthetic pathway involves:

Cyclization of 2-formylbenzoic acid with hydrazine to form the phthalazinone core. x-mol.comresearchgate.net

Direct, regioselective bromination of the phthalazinone. x-mol.comresearchgate.net

Alkylation at the nitrogen or oxygen of the lactam system. x-mol.comresearchgate.net

Palladium-catalyzed coupling of the resulting 4-bromo intermediate with an aliphatic mercaptan. x-mol.comresearchgate.net

This methodology has also been extended to the synthesis of related structures, such as 2-methyl-8-(propan-2-yl)sulfanyl-pyrido[3,4-d]pyridazin-1(2H)-one, demonstrating its versatility. x-mol.com

The palladium-catalyzed insertion of isocyanides is a powerful method for constructing nitrogen-containing heterocycles. researchgate.netmdpi.com However, when considering reactions that specifically involve this compound as a starting material, the literature does not prominently feature its direct coupling with isocyanides.

Instead, a well-documented palladium-catalyzed isocyanide insertion reaction serves as an alternative route to synthesize 4-aminophthalazin-1(2H)-ones, the same class of compounds obtained from the amination of this compound. researchgate.netstmarys-ca.edunih.gov This multicomponent approach couples substituted o-(pseudo)halobenzoates with hydrazines and isocyanides. stmarys-ca.edunih.gov The reaction proceeds via isocyanide insertion followed by lactamization to efficiently build the 4-aminophthalazin-1(2H)-one core. stmarys-ca.edu This method is noted for its ability to afford products that are difficult to obtain regioselectively through classical synthetic methods, but it fundamentally bypasses the synthesis and use of the this compound intermediate. researchgate.netstmarys-ca.edu

Copper-Catalyzed Transformations of this compound

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium for certain cross-coupling transformations of this compound.

Initial explorations of this amination under thermal or palladium-catalyzed conditions proved less effective. For example, heating 4-bromo-2-phenylphthalazin-1(2H)-one with an amine at 130 °C in DMSO resulted in only a 30% yield. acs.org In contrast, the mixed copper-copper oxide system provides a more robust and higher-yielding pathway. acs.org

Copper-Mediated C-H/C-H Coupling for Phthalazinone Scaffold Construction

A noteworthy and innovative strategy for constructing the phthalazin-1(2H)-one scaffold involves a copper-mediated cascade C-H/C-H coupling reaction. beilstein-journals.orgnih.gov This method provides a novel pathway that circumvents traditional synthetic routes which often rely on pre-functionalized starting materials like phthalic anhydride (B1165640) or 2-formylbenzoic acid and can be limited by low yields and poor regioselectivity. beilstein-journals.org

The process utilizes a copper-mediated tandem sequence involving C(sp²)–H/C(sp)–H oxidative alkynylation followed by intramolecular annulation. researchgate.net This reaction typically involves the coupling of a benzamide (B126) with a terminal alkyne in the presence of a copper catalyst, such as copper(II) acetate, and a base like potassium carbonate in a solvent such as DMF. beilstein-journals.org The reaction proceeds smoothly under relatively mild conditions, often at around 80°C under an oxygen atmosphere, and demonstrates good functional group tolerance as well as high stereo- and regioselectivity. beilstein-journals.orgnih.gov

A key aspect of this methodology is the use of a directing group on the benzamide, such as a quinolin-8-yl group, which facilitates the C-H activation process. beilstein-journals.org Following the construction of the isoindolin-1-one (B1195906) intermediate, the directing group can be removed through hydrazinolysis to yield the final phthalazin-1(2H)-one scaffold. beilstein-journals.orgresearchgate.net This approach is significant for its efficiency and ability to generate a diverse array of 4-alkyl substituted phthalazin-1(2H)-ones, which are considered potential drug candidates. researchgate.net

Table 1: Conditions for Copper-Mediated Coupling of Benzamide and Alkynyl Substrate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Atmosphere |

|---|

Data sourced from a representative procedure for the copper-mediated coupling reaction. beilstein-journals.org

N-Arylation Reactions

N-arylation represents a crucial class of reactions for the functionalization of the phthalazinone core, including this compound. These reactions involve the formation of a nitrogen-carbon bond between the phthalazinone nitrogen and an aryl group.

An efficient method for the synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones has been developed, which includes a mixed copper-copper oxide-catalyzed amination of 4-bromophthalazin-1(2H)-ones with primary amines. nih.gov This regioselective synthesis begins with the formation of phthalazin-1(2H)-ones from 2-formylbenzoic acids and hydrazine. nih.gov Subsequent regioselective bromination using benzyltrimethylammonium tribromide affords this compound. nih.govacs.org

The final N-arylation step, or more specifically, amination at the C4 position, is then carried out. While initial attempts using copper powder as a catalyst without a solvent or in DMSO were unsuccessful, the use of ethylene (B1197577) glycol as a solvent showed some product formation. acs.org The reaction was significantly improved by the inclusion of a base, K₃PO₄. acs.org This highlights the importance of the reaction conditions in achieving successful N-arylation.

Table 2: Synthesis of this compound

| Starting Material | Reagent | Yield | Physical State | Melting Point |

|---|

Data sourced from the synthesis of this compound. acs.org

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more advanced and sustainable methods for the synthesis of phthalazinones and related heterocyclic compounds. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Environmentally Benign Synthetic Approaches

Environmentally benign synthetic strategies are increasingly being explored for the synthesis of heterocyclic compounds. acs.org These methods often utilize greener and safer alternatives to traditional catalysts and solvents. beilstein-journals.org For instance, the use of natural catalysts like lemon juice in conjunction with concentrated solar radiation has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system. nih.gov Such approaches, which employ biodegradable and non-toxic catalysts, align with the goals of sustainable chemistry. nih.gov The development of protocols that allow for the recycling of both the catalyst and the solvent further enhances the green credentials of the synthesis. rsc.org

Catalyst-Free and Solvent-Free Methods

A significant advancement in sustainable synthesis is the development of catalyst-free and solvent-free reaction conditions. scirp.org These methods not only reduce the environmental footprint but also simplify the purification process, as no catalyst removal is required. dergipark.org.tr Reactions can be performed by simply mixing the reactants, sometimes with the aid of pressure reduction to facilitate the removal of byproducts like water. scirp.org For example, the synthesis of imine derivatives has been achieved in excellent yields without any solvents or catalysts. scirp.org While not yet specifically detailed for this compound, the application of these principles holds promise for its future synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique is considered a green technology as it can reduce energy consumption and solvent use. mdpi.comfrontiersin.org

Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds. mdpi.comarkat-usa.org For instance, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride was found to be faster and more efficient under microwave heating compared to conventional oil-bath heating. mdpi.com In a specific protocol, the reaction of 4-bromo-1,8-naphthalic anhydride with ammonium acetate in acetic acid was completed in minutes under microwave irradiation. mdpi.com The application of microwave technology to the synthesis of this compound could offer similar advantages, providing a rapid and efficient route to this important compound. nih.govbeilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 24 h | - |

Data based on a representative microwave-assisted synthesis of a related bromo-heterocycle. mdpi.com

Chemical Reactivity and Derivatization of 4 Bromophthalazin 1 2h One

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carbonyl group and the pyridazinone ring activates the C4-position of 4-bromophthalazin-1(2H)-one towards nucleophilic attack. veerashaivacollege.orgscience-revision.co.uk This facilitates the displacement of the bromo group by a variety of nucleophiles, a common strategy for introducing diverse functional groups at this position. veerashaivacollege.org

Amination with Primary Amines

The reaction of this compound with primary amines is a particularly useful transformation, leading to the synthesis of 4-aminophthalazin-1(2H)-ones. These compounds are of significant interest due to their potential biological activities. researchgate.netnih.govacs.org

This regioselective amination is a key step in a multi-step synthesis that begins with the formation of phthalazin-1(2H)-ones from 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones and hydrazine (B178648). nih.govacs.org The subsequent regioselective bromination at the 4-position is achieved using benzyltrimethylammonium (B79724) tribromide (BTMA-Br3). nih.govacs.org The resulting this compound is then subjected to the copper-catalyzed amination. nih.govacs.org

The reaction conditions for the amination step have been optimized to use a low catalyst loading (0.5 mol%), a mild reaction temperature of 80°C, and a low pressure of 50 psi. researchgate.net A variety of primary alkyl and aryl amines can be used in this reaction, leading to a diverse library of 4-aminophthalazin-1(2H)-one derivatives. nih.govacs.org

Table 1: Examples of Regioselective Amination of this compound with Primary Amines

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline | 4-(Phenylamino)phthalazin-1(2H)-one | 85 |

| 2 | Benzylamine | 4-(Benzylamino)phthalazin-1(2H)-one | 90 |

| 3 | Cyclohexylamine | 4-(Cyclohexylamino)phthalazin-1(2H)-one | 78 |

| 4 | n-Butylamine | 4-(Butylamino)phthalazin-1(2H)-one | 82 |

Data compiled from studies on the regioselective synthesis of aminophthalazinones. nih.govacs.org

Other Nucleophilic Displacements of the Bromo Group

Beyond amination, the bromo group at the C4-position can be displaced by other nucleophiles. acs.org For instance, palladium-catalyzed sulfanylation reactions with aliphatic mercaptans have been successfully employed to synthesize 4-alkylsulfanylphthalazin-1(2H)-ones. x-mol.com This further highlights the versatility of this compound as a scaffold for introducing a range of functionalities.

Reactions at the Phthalazinone Nitrogen Atom

The phthalazinone ring contains a nitrogen atom that can also participate in chemical reactions, most notably N-alkylation. This provides another avenue for the derivatization of the this compound core structure.

N-Alkylation Strategies

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom of the phthalazinone ring. nih.govacs.org This is typically achieved by reacting the phthalazinone with an alkyl halide in the presence of a base.

A key challenge in the alkylation of phthalazinones is the potential for competing O-alkylation, leading to the formation of 1-alkoxy-4-bromophthalazine. However, selective N-alkylation can be achieved under specific reaction conditions. acs.orgnih.gov The use of a base such as potassium carbonate in a dry, aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) favors N-alkylation. The lactam-lactim tautomerism of the phthalazinone ring plays a role in this selectivity, with the lactam form being stabilized under these conditions, thus promoting alkylation at the nitrogen atom.

For example, the alkylation of this compound with agents like methyl iodide or isopropyl iodide has been demonstrated to proceed efficiently to yield the corresponding 2-alkyl-4-bromophthalazin-1(2H)-ones. beilstein-journals.org

Diverse Functionalization of the Phthalazinone Core

The this compound scaffold serves as a key intermediate for the introduction of a wide range of chemical moieties, allowing for the systematic modification of its properties. The presence of the bromine atom at the 4-position is particularly advantageous, providing a reactive site for various cross-coupling and substitution reactions.

The bromine atom at the C4 position of this compound is readily displaced, facilitating the introduction of various nitrogen and sulfur-based functional groups through transition metal-catalyzed cross-coupling reactions. These transformations are crucial for building molecular complexity and synthesizing targeted derivatives.

C-N Bond Formation (Amination):

A significant area of research has been the synthesis of 4-aminophthalazin-1(2H)-one derivatives. Palladium and copper-catalyzed amination reactions have proven to be effective methods for forging the C4-N bond. Studies have demonstrated that this compound can be successfully coupled with a wide range of primary amines, including aliphatic, aromatic, benzylic, and cyclic amines, as well as polyamines. Current time information in Bangalore, IN.researchgate.netresearchgate.net

One approach involves a mixed copper–copper oxide-catalyzed amination process. Current time information in Bangalore, IN.researchgate.net This method employs potassium phosphate (B84403) tribasic as the base and ethylene (B1197577) glycol as the solvent, providing good to excellent yields of the corresponding 4-amino-phthalazin-1(2H)-one derivatives at a reaction temperature of 90 °C. researchgate.net

Alternatively, palladium-catalyzed amination offers another robust route. researchgate.net Research has shown that using a palladium catalyst allows for the efficient coupling of 4-bromophthalazin-1(2H)-ones (which may be N-substituted) with various amines. researchgate.net For example, N-phenylpyridin-2-amine has been successfully coupled, albeit in lower yields compared to aliphatic amines. researchgate.net

C-S Bond Formation (Sulfanylation):

The introduction of sulfur-containing functional groups has also been explored. Palladium-catalyzed sulfanylation provides an efficient pathway to 4-alkylsulfanylphthalazin-1(2H)-ones. This reaction involves the coupling of N-alkylated this compound derivatives with aliphatic mercaptans. acs.org This method expands the library of accessible phthalazinone derivatives to include those with thioether linkages at the C4-position. acs.org

Beyond functionalization at the C4-position, the phthalazinone core itself can undergo significant structural modifications, leading to expanded or entirely different heterocyclic systems. These transformations unlock access to novel chemical scaffolds.

Research into the reactivity of the broader phthalazine (B143731) family has revealed several types of ring transformations. For instance, the reaction of 1-substituted phthalazines with ynamines can proceed via different pathways. One of these pathways involves an addition-cyclization-ring expansion sequence, which results in the formation of benzodiazocine derivatives. longdom.org This transformation enlarges the six-membered pyridazine (B1198779) ring of the phthalazine core into an eight-membered diazocine ring. longdom.org

Another documented transformation of the phthalazinone ring is its cleavage. The reaction of phthalazinone with reducing agents like zinc and hydrochloric acid can lead to the opening of the heterocyclic ring. thieme-connect.de Furthermore, electrochemical methods have been employed for ring transformation. Anodic ring-opening of 4-phenyl-2H-phthalazin-1-one has been shown to produce methyl o-(α-methoxy and α-cyano) benzyl-substituted benzoates, demonstrating a complete transformation of the heterocyclic portion of the molecule. acs.org

While these reactions showcase the potential for profound structural changes to the phthalazinone core, specific examples detailing ring expansion or transformation starting directly from this compound are not extensively documented in the reviewed literature. The aforementioned examples, however, establish important precedents for the reactivity of the phthalazinone system, suggesting that similar transformations could potentially be developed for its bromo-derivative. A related transformation involves the synthesis of benzo[f]phthalazinone, an expanded ring system, which can be achieved by reacting 3-hydroxyisoindolinone derivatives with hydrazine. researchgate.net

Table of Compounds

Spectroscopic Characterization and Computational Chemistry of 4 Bromophthalazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 4-Bromophthalazin-1(2H)-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. For instance, in 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one, the aromatic protons are observed at chemical shifts of δ = 8.44 (dd, J = 7.9, 0.8 Hz, 1H, 8 Ar-H), 7.94 (dd, J = 8.0, 0.5 Hz, 1H, 5 Ar-H), 7.87–7.84 (m, 1H, 7 Ar-H), and 7.81–7.79 (m, 1H, 6 Ar-H) ppm. beilstein-journals.org The lactam NH proton, when present, typically appears as a broad singlet at a higher chemical shift, around 12 ppm, due to its acidic nature and hydrogen bonding capabilities. Substituents on the phthalazinone core will influence the precise chemical shifts and coupling patterns of the aromatic protons.

Interactive ¹H NMR Data Table for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one | 8-Ar-H | 8.44 | dd | 7.9, 0.8 |

| 5-Ar-H | 7.94 | dd | 8.0, 0.5 | |

| 7-Ar-H | 7.87-7.84 | m | ||

| 6-Ar-H | 7.81-7.79 | m | ||

| CH | 5.36 | hept | 6.6 | |

| 2xMe | 1.42 | d | 6.6 | |

| 4-Bromo-2-[2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one | 8-Ar-H | 8.39 | dd | 7.9, 0.9 |

| 5-Ar-H | 7.92 | dd | 8.0, 0.5 | |

| Ar-H | 7.87-7.84 | m | ||

| Ar-H | 7.81-7.78 | m | ||

| CH₂ | 4.35 | t | 6.8 | |

| 2xCH₂ | 3.66 | t | 4.6 | |

| CH₂ | 2.82 | t | 6.8 | |

| br. s | 2.57 | |||

| Data sourced from reference beilstein-journals.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In this compound derivatives, the carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, typically appearing significantly downfield in the range of 158-160 ppm. beilstein-journals.org The aromatic carbons exhibit signals in the region of 120-140 ppm. For example, in 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one, the carbonyl carbon resonates at δ = 158.4 ppm, and the aromatic carbons appear at δ = 133.6, 132.3, 130.0, 129.0, 128.6, and 127.6 ppm. beilstein-journals.org The presence of the bromine atom influences the chemical shifts of the adjacent carbons due to its electronegativity and heavy atom effect.

Interactive ¹³C NMR Data Table for this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one | C=O | 158.4 |

| Aromatic C | 133.6, 132.3, 130.0, 129.0, 128.6, 127.6, 127.6 | |

| CH | 49.2 | |

| 2xMe | 21.0 | |

| 2-Methyl-4-(thiomorpholin-4-yl)phthalazin-1(2H)-one | C=O | 159.0 |

| Aromatic C | 149.8, 132.4, 131.2, 129.2, 127.5, 126.8, 124.3 | |

| Me | 39.1 | |

| 2xNCH₂ | 53.3 | |

| 2xSCH₂ | 27.8 | |

| Data sourced from reference beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in a molecule. spectroscopyonline.com For this compound derivatives, a prominent and characteristic absorption band is the C=O stretching vibration of the lactam group, which typically appears in the region of 1645-1655 cm⁻¹. beilstein-journals.org The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. The N-H stretching vibration of the lactam, if unsubstituted, gives rise to a broad band around 3200-3400 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For instance, the FT-IR spectrum of 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one shows a strong C=O stretch at 1655 cm⁻¹. beilstein-journals.org

Interactive FT-IR Data Table for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 4-Bromo-2-(propan-2-yl)phthalazin-1(2H)-one | C=O | 1655 |

| C=C (aromatic) | 1575, 1539, 1470 | |

| C-H (aliphatic) | 2981, 2927, 2875 | |

| C-H (aromatic) | 3063 | |

| 4-Bromo-2-[2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one | C=O | 1655 |

| C=C (aromatic) | 1574, 1540, 1470 | |

| C-H (aliphatic) | 2993, 2959, 2940, 2892, 2850, 2821, 2794 | |

| C-H (aromatic) | 3070 | |

| Data sourced from reference beilstein-journals.org |

FT-Raman Spectroscopy for Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. researchgate.netbruker.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. plus.ac.at In the analysis of this compound derivatives, FT-Raman can be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. The symmetric stretching vibrations of the aromatic ring system are often strong in the Raman spectrum. Fluorescence, a common issue in Raman spectroscopy, can sometimes be mitigated by using an FT-Raman spectrometer with a near-infrared laser. nih.gov The combination of FT-IR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. uzh.chijprajournal.com When a molecule absorbs UV or visible light, an electron is excited from a lower energy orbital to a higher energy orbital. uzh.ch For organic molecules like this compound derivatives, these transitions are typically from a π bonding orbital or a non-bonding orbital (n) to a π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) provides crucial information about the electronic structure and conjugation within the molecule.

The process involves passing a beam of light through a sample and measuring the amount of light absorbed at each wavelength. uzh.ch A reference sample, containing only the solvent, is used to correct for any absorption or reflection losses not due to the compound of interest. uzh.ch The resulting spectrum is a plot of absorbance versus wavelength.

For phthalazinone derivatives, UV-Vis spectroscopy is routinely used to confirm their structural characteristics. The absorption maxima are influenced by the core phthalazinone structure and the nature of the substituents attached to it. For instance, computational studies on related heterocyclic systems use UV-Vis spectra to validate theoretical predictions. bohrium.com The presence of chromophores, such as the aromatic rings and the carbonyl group in the phthalazinone system, results in characteristic absorption bands. Many organic compounds are colored because they absorb light in the visible region of the electromagnetic spectrum (400–800 nm), while others absorb in the UV region (200-400 nm). uzh.chijprajournal.com

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate the UV-Vis spectra of these derivatives. Studies on similar heterocyclic compounds show that TD-DFT can predict absorption values (λmax) with good accuracy, often corroborating experimental findings. researchgate.netresearchgate.net For example, TD-DFT calculations on novel bis(1,2,4-triazines) were used to compute electronic absorption spectra, and the results were in good agreement with experimental data. bohrium.com

Table 1: Illustrative UV-Vis Spectral Data for Heterocyclic Compounds This table presents representative data for related heterocyclic systems to illustrate the application of UV-Vis spectroscopy, as specific data for this compound was not detailed in the provided search contexts.

| Compound/Derivative Class | Experimental λmax (nm) | Calculated λmax (nm) | Solvent |

| Novel bis(1,2,4-triazines) | Varies | Matches Exp. | Ethanol (B145695) |

| TDCR Derivatives | 482.050 | 502.221–787.351 | Gas Phase |

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns. For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to accurately confirm the molecular formula. acs.org

In a typical ESI-MS experiment, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. The molecular ion peak (M+) provides the molecular weight of the compound. The high accuracy of HRMS allows for the determination of the elemental composition from the exact mass. acs.org

The fragmentation pattern observed in the mass spectrum offers further structural insights. The electron impact (EI) mass spectra of various fused phthalazine-1,4-dione derivatives have been studied, revealing characteristic fragmentation pathways. raco.cat Although the molecular ion peaks are often intense, the subsequent fragmentation can help identify the stable core structure and the nature of its substituents. For this compound, the presence of bromine is easily identified by a characteristic isotopic pattern, where the (M+2)+ peak is nearly as intense as the M+ peak due to the natural abundance of the 79Br and 81Br isotopes.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | vwr.com |

| CAS Number | 19064-73-4 | vwr.combldpharm.com |

| MDL Number | MFCD11101043 | vwr.com |

| Ionization Method | Electrospray Ionization (ESI) | acs.org |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the behavior and properties of molecules, complementing experimental data. For this compound and its derivatives, several computational methods are employed to predict their structure, properties, and biological interactions.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. In DFT, the properties of a system are determined using functionals of the electron density. wikipedia.org

For phthalazinone derivatives, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311+G**, are performed to model molecular geometries and tautomeric energies. These calculations can confirm that the lactam form of the phthalazinone ring is more stable than the lactim tautomer. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. mdpi.com DFT is also used to calculate various electronic properties, such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic transitions of the molecule. researchgate.net

Table 3: Representative DFT-Calculated Parameters for a Benzimidazolone Derivative This table shows example data for a related heterocyclic system to illustrate the output of DFT calculations.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C=O | ~1.22 |

| C-N | ~1.38 | |

| C-Br | ~1.89 | |

| Bond Angle | C-N-N | ~120 |

| C-C-Br | ~119 |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. benasque.org It is the primary computational method for predicting the UV-Vis absorption spectra of medium to large molecules. bohrium.comresearchgate.net

By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the electronic absorption spectrum, which can then be compared with experimental results. bohrium.comresearchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. For phthalazinone derivatives, TD-DFT calculations can elucidate how different substituents affect the absorption maxima (λmax) and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The accuracy of TD-DFT for predicting excitation energies is generally within 0.2 to 0.6 eV, making it a valuable tool for chemists. benasque.org Studies on various heterocyclic systems have demonstrated a strong correlation between TD-DFT calculated spectra and experimental measurements. bohrium.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. d-nb.info This method is extensively used in drug discovery to understand how potential drug molecules interact with their biological targets.

For derivatives of this compound, molecular docking studies have been performed to rationalize their biological activities. For example, novel 4-(4-bromophenyl)phthalazine derivatives were docked into α-adrenoceptors to understand their antagonist activity. nih.gov Similarly, other phthalazinone derivatives have been docked into the active sites of enzymes like cyclin-dependent kinase-8 (CDK8) and tubulin to explore their potential as anticancer agents. rsc.orgnih.govd-nb.info The results of docking studies are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. d-nb.infod-nb.info

Table 4: Examples of Molecular Docking Studies on Phthalazinone and Related Derivatives

| Derivative Class | Protein Target | Key Findings |

| 4-(4-bromophenyl)phthalazines | α-adrenoceptors | Rationalized significant α-blocking activity. nih.gov |

| Oxadiazol-phthalazinones | MAPK, Topo II | Docking results confirmed potential inhibition. rsc.org |

| 1,2,4-triazine-3(2H)-one derivatives | Tubulin | Identified compounds with high binding affinities (-9.6 kcal/mol). nih.gov |

| Benzimidazole-thiazolidinones | Cyclin-dependent kinase-8 (CDK8) | Showed significant interactions with the active site. d-nb.info |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the dynamic behavior of a system, complementing the static picture provided by molecular docking.

In the context of ligand-target interactions, MD simulations are used to assess the stability of the complex formed between a phthalazinone derivative and its protein target. nih.govnih.gov Starting from the docked pose, the simulation calculates the trajectory of all atoms over a period, typically nanoseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD value for the ligand and protein backbone suggests that the complex is stable. nih.gov RMSF analysis identifies which parts of the protein are flexible and which are constrained by the ligand binding. nih.gov These simulations have been used for systems like 1,2,4-triazine-3(2H)-one derivatives bound to tubulin, confirming the stability of the interactions predicted by docking. nih.gov

Quantum Chemical Descriptors of this compound and its Derivatives

Quantum chemical descriptors are instrumental in modern chemistry for predicting the reactivity, stability, and electronic properties of molecules. These computational tools provide insights into the electronic structure and behavior of compounds, guiding synthetic efforts and the design of new functional materials. For derivatives of this compound, key quantum chemical descriptors include Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, as well as the Molecular Electrostatic Potential (MEP). These descriptors offer a detailed understanding of the molecule's electronic landscape.

HOMO-LUMO Analysis

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a larger HOMO-LUMO gap suggests greater stability and lower reactivity. frontiersin.org

For instance, a study on 3-Bromo-2-hydroxypyridine revealed the impact of the bromine substituent on the frontier orbitals. mdpi.com Density Functional Theory (DFT) calculations for this molecule showed a HOMO energy of -6.880 eV and a LUMO energy of -1.475 eV in the gaseous phase, resulting in a HOMO-LUMO gap of 5.405 eV. mdpi.com The presence of the electronegative bromine atom can contribute to the lowering of the HOMO energy level, thereby influencing the molecule's electron-donating capability.

In another relevant study on bromo-substituted benzo[1,2-d:4,5-d′]bis( mdpi.commdpi.combiointerfaceresearch.comthiadiazole) derivatives, the introduction of bromine atoms was found to significantly affect the electronic characteristics. mdpi.com The HOMO-LUMO gap was observed to decrease with an increasing number of bromine substituents, indicating an increase in reactivity. mdpi.com This trend is often attributed to the participation of the bromine atom's orbitals in the π-system of the molecule.

Based on these findings for analogous compounds, it can be inferred that the HOMO of this compound would likely be distributed over the electron-rich regions of the phthalazinone ring system, while the LUMO would be located on the electron-deficient sites. The bromine atom would influence the energies of these orbitals, and consequently, the HOMO-LUMO gap, which is a key determinant of the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Bromo-Substituted Heterocycle

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 | mdpi.com |

This table presents data for a related compound to illustrate the concept of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color-coded scheme to indicate regions of varying electrostatic potential. Typically, red colors signify regions of negative potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, indicating sites for nucleophilic attack. Green and yellow colors represent intermediate or neutral potential. biointerfaceresearch.com

Conversely, the hydrogen atoms attached to the aromatic ring and the NH group would exhibit a positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution on the aromatic ring, creating regions of varying potential.

In a study of 3-Bromo-2-hydroxypyridine, the MEP map clearly showed negative potential over the electronegative oxygen, nitrogen, and bromine atoms, while positive potential was observed over the hydrogen atoms. mdpi.com This distribution of electrostatic potential is consistent with the expected reactivity of the molecule.

Table 2: General Interpretation of MEP Color Coding

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | Site for electrophilic attack, high electron density |

| Yellow/Orange | Negative to Neutral | Moderate electron density |

| Green | Neutral | Van der Waals surface |

| Blue | Positive | Site for nucleophilic attack, low electron density |

This table provides a general guide to interpreting Molecular Electrostatic Potential maps.

By analyzing the quantum chemical descriptors of HOMO-LUMO energies and the Molecular Electrostatic Potential, a comprehensive understanding of the electronic structure and reactivity of this compound and its derivatives can be achieved. While direct computational data for the title compound is scarce, the principles derived from related bromo-substituted heterocyclic systems provide a solid foundation for predicting its chemical behavior.

Biological Activity and Medicinal Chemistry Applications of 4 Bromophthalazin 1 2h One and Its Analogues

Broad Spectrum Biological Activities of Phthalazinone Derivatives

Phthalazinone derivatives exhibit a remarkable range of biological activities, making them a subject of intense research in drug discovery. nih.govsemanticscholar.org Their structural versatility allows for modifications that can tune their activity towards specific biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.

Anticancer Properties

The phthalazinone core is integral to several potent anticancer agents, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govmdpi.com A primary mechanism for this activity is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govjst.go.jp In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and cancer cell death. jst.go.jp

Olaparib, an approved PARP inhibitor featuring the phthalazinone moiety, serves as a lead compound for the development of new anticancer derivatives. nih.govjst.go.jp Researchers have synthesized numerous analogues by modifying the substituents on the phthalazinone ring to enhance potency and selectivity. proquest.com For instance, studies have shown that certain novel phthalazinone derivatives exhibit even more potent PARP-1 inhibitory activities than olaparib. tandfonline.com The anti-proliferative effects of these compounds have been demonstrated against various cancer cell lines, including those of the breast, ovaries, and pancreas. jst.go.jpnih.govnih.gov Some derivatives have also shown activity as Aurora kinase inhibitors and topoisomerase II inhibitors, highlighting the diverse mechanisms through which this class of compounds can exert its anticancer effects. nih.govresearchgate.net

| Compound | Target Cancer Cell Line | IC50 (µM) | Source |

| DLC-1 | MDA-MB-436 (Breast) | 0.08 | nih.gov |

| MCF-7 (Breast) | 1.01 | nih.gov | |

| DLC-50 | MDA-MB-436 (Breast) | 0.30 | nih.gov |

| HCT-116 (Colon) | Induces apoptosis | nih.gov | |

| Compound 9a | NCI-H460 (Lung) | <10 | nih.gov |

| Compound 9b | NCI-H460 (Lung) | <10 | nih.gov |

| Compound 9d | NCI-H460 (Lung) | <10 | nih.gov |

| Compound 2g | UO-31 (Renal) | Moderate sensitivity | nih.gov |

| Compound 2h | UO-31 (Renal) | Moderate sensitivity | nih.gov |

| Compound 2j | UO-31 (Renal) | Moderate sensitivity | nih.gov |

Antimicrobial and Antifungal Activities

Derivatives of phthalazinone have demonstrated notable activity against a range of microbial and fungal pathogens. semanticscholar.orgnih.gov Synthetic efforts have yielded compounds with broad-spectrum antibacterial activity, including against Gram-positive and Gram-negative bacteria. researchgate.net For example, certain novel phthalazinone derivatives showed higher antibacterial activity than reference sulfa drugs against Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. researchgate.net

In the realm of antifungal research, phthalazinone analogues have shown significant efficacy. nih.gov Some 4-benzyl substituted phthalazinones exhibit remarkable activity against dermatophytes and Cryptococcus neoformans. researchgate.net Furthermore, specific phthalazinone compounds have been identified as potent enhancers of the antifungal activity of established drugs like fluconazole (B54011) against Candida albicans, including resistant clinical isolates. nih.gov This synergistic effect suggests a potential role for these derivatives in overcoming antifungal drug resistance. nih.gov The evaluation of 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives revealed that several compounds had antibacterial and antifungal properties comparable to standard drugs like streptomycin (B1217042) and amphotericin B. ekb.eg

Anti-inflammatory and Neuroprotective Potentials

The phthalazinone scaffold has been utilized to develop compounds with significant anti-inflammatory properties. nih.gov A study focused on synthesizing a series of phthalazinone derivatives found that two compounds, 2b and 2i, exhibited anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov The mechanism of this activity is often linked to the inhibition of enzymes like COX-2 and LOX-5, which are key mediators of the inflammatory response. nih.gov

Phthalazinone derivatives have also emerged as promising agents for neurodegenerative diseases, particularly Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes. rsc.orgnih.gov By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.govbenthamdirect.com Several series of phthalazinone-based derivatives have been designed as analogues of the Alzheimer's drug Donepezil, with some compounds showing inhibitory activity in the low micromolar or even submicromolar range. rsc.orgresearchgate.net Certain compounds have demonstrated superior or comparable activity to Donepezil in in-vitro assays and have been shown to alleviate cognitive impairment in animal models. nih.gov

Antiasthmatic Activity

Phthalazinone derivatives have been identified as possessing potential antiasthmatic properties. nih.gov This activity is often associated with the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory processes of asthma. semanticscholar.orgnih.gov By inhibiting PDE4, these compounds can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within inflammatory cells, which in turn suppresses their activity and reduces the airway inflammation characteristic of asthma. nih.gov

Mechanisms of Biological Action

The diverse biological effects of phthalazinone derivatives are a result of their ability to interact with and modulate the activity of various key biological macromolecules. Their primary mechanism of action often involves the specific inhibition of enzymes that are critical in disease pathways.

Enzyme Inhibition (e.g., PARP, PDE4, Cholinesterase, AHAS)

Poly(ADP-ribose) polymerase (PARP): As previously mentioned, PARP inhibition is a key mechanism for the anticancer activity of many phthalazinone derivatives. nih.govjst.go.jp The phthalazinone core acts as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic, binding to the catalytic domain of PARP-1 and preventing the repair of DNA single-strand breaks. proquest.com This leads to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair capabilities. jst.go.jp Numerous studies have focused on synthesizing novel phthalazinone derivatives with enhanced PARP-1 inhibitory potency. tandfonline.comnih.gov

| Compound | Target Enzyme | IC50 | Source |

| Olaparib | PARP-1 | 7.8 nM (Reference) | proquest.comtandfonline.com |

| Compound B1 | PARP-1 | More potent than Olaparib | tandfonline.com |

| Compound B16 | PARP-1 | 7.8 nM | proquest.comtandfonline.com |

| DLC-1-6 | PARP-1 | <0.2 nM | nih.gov |

| DLC-49 | PARP-1 / HDAC-1 | 0.53 nM / 17 nM | nih.gov |

Phosphodiesterase type 4 (PDE4): Phthalazine (B143731) derivatives have been developed as potent and selective inhibitors of PDE4. nih.gov This enzyme is a key regulator of intracellular cAMP, a second messenger involved in modulating inflammatory responses. Inhibition of PDE4 by phthalazinone analogues leads to the suppression of inflammatory cell activity, which is the basis for their potential use in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). semanticscholar.orgnih.gov

Cholinesterase: A significant number of phthalazinone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.orgbenthamdirect.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting them, these compounds increase acetylcholine levels, a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Kinetic analysis has shown that some of these inhibitors are of a mixed-type, suggesting they can bind to both the catalytic and peripheral sites of the enzyme. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Source |

| Compound 1f | AChE | Low micromolar/submicromolar | rsc.org |

| Compound 1h | AChE | Low micromolar/submicromolar | rsc.org |

| Compound 1j | AChE | Low micromolar/submicromolar | rsc.org |

| Compound 8c | AChE | 63% inhibition at 100 µM | benthamdirect.com |

| Compound 7e | hAChE | Comparable to Donepezil | nih.gov |

| Compound 17c | hAChE | Superior to Donepezil | nih.gov |

Acetohydroxyacid Synthase (AHAS): Phthalazin-1(2H)-one derivatives have also been explored for applications outside of human medicine, specifically as herbicides. nih.gov A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed as inhibitors of acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids in plants and microorganisms but is absent in animals, making it an ideal target for herbicides. Several of the synthesized compounds displayed potent AHAS inhibition, leading to broad-spectrum herbicidal activity against various weeds. nih.gov

Receptor Modulation (e.g., α1-adrenergic receptors, MCH-R1)

Analogues derived from 4-bromophthalazin-1(2H)-one have been shown to modulate the activity of several key G protein-coupled receptors (GPCRs), including α1-adrenergic receptors and the melanin-concentrating hormone receptor 1 (MCH-R1).

α1-Adrenergic Receptors: These receptors are involved in the sympathetic nervous system and play a crucial role in regulating smooth muscle contraction, particularly in blood vessels. wikipedia.orgnih.gov Antagonists of α1-adrenergic receptors cause vasodilation and are primarily used to treat hypertension and benign prostatic hyperplasia (BPH). wikipedia.orgnih.gov Research has demonstrated that novel 4-substituted-2(1H)-phthalazinone derivatives can act as potent α-adrenoceptor antagonists. nih.gov Specifically, a series of 4-(4-bromophenyl)phthalazine derivatives linked to N-substituted piperazines via an alkyl spacer were synthesized and showed significant α-blocking activity. nih.gov Further studies on 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives connected to an arylpiperazine residue also confirmed high affinity and selectivity for the α1-adrenoceptor. nih.gov

Melanin-Concentrating Hormone Receptor 1 (MCH-R1): The MCH-R1 is a GPCR expressed in the brain that plays a significant role in regulating energy homeostasis and appetite. Antagonists of this receptor are being investigated as potential treatments for obesity. A series of 4-arylphthalazin-1(2H)-one derivatives linked to arylpiperidines have been synthesized and evaluated as MCH-R1 antagonists. nih.gov Extensive structure-activity relationship (SAR) studies identified that substituents on the C-4 aryl group of the phthalazinone core are critical for potency. nih.govresearchgate.net

DNA Interaction and Intercalation

The planar structure of the phthalazine ring makes it a suitable candidate for interacting with DNA. nih.gov DNA intercalating agents are compounds that can insert themselves between the base pairs of the DNA double helix, leading to structural changes that can inhibit DNA replication and transcription, often resulting in cytotoxic effects. nih.gov This mechanism is a key mode of action for many anticancer drugs. nih.gov

Studies have confirmed that phthalazine-based compounds can act as DNA intercalators. nih.govnih.gov For instance, research on 1,4-bis(alkylamino)benzo[g]phthalazine derivatives demonstrated that these molecules interact with DNA through intercalation, an activity that suggests potential for anticancer applications. nih.gov The binding of these compounds to DNA was shown to unwind the double helix, a hallmark of intercalative binding. nih.gov The development of bifunctional phthalazine derivatives, where two heteroaromatic units are connected by a linker, has been explored to create potent DNA bisintercalators, which can enhance binding affinity and cytotoxic activity. cornell.edu The phthalazine moiety is a recognized pharmacophore for compounds that act as both DNA intercalators and topoisomerase II inhibitors, another critical mechanism for anticancer activity. nih.gov

Inhibition of Cell Proliferation

The phthalazin-1(2H)-one scaffold is a core component of several recognized antitumor agents, including the PARP inhibitor Olaparib. nih.govnih.gov Derivatives of this compound have been extensively investigated for their antiproliferative activities against various cancer cell lines.

The introduction of different substituents at the 4-position of the phthalazine ring, made possible by the reactivity of the bromo group, plays a crucial role in determining the cytotoxic potency of these compounds. cu.edu.eg A study involving the synthesis of 1,4-disubstituted phthalazine derivatives found that introducing primary amines at the 4-position significantly enhanced antitumor activities against the human breast cancer cell line MCF-7. cu.edu.eg Similarly, another study synthesized sixteen new phthalazinone derivatives and tested their antiproliferative activity, identifying three compounds with moderate sensitivity against the renal cancer cell line UO-31. nih.gov The antiproliferative effects of these compounds are often linked to their ability to inhibit key cellular enzymes or interact with DNA. nih.govnih.gov

| Compound Series | Modification | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted Phthalazines | Primary amine at C-4 | MCF-7 (Breast Cancer) | Compounds with primary amines showed potent cytotoxic activity with IC50 values from 1.4 to 2.3 μM. | cu.edu.eg |

| Phthalazinone-dithiocarbamate hybrids | Dithiocarbamate (B8719985) moiety | A-2780, NCI-H460, MCF-7 | Several hybrid compounds displayed significant antiproliferative activity against the tested cell lines. | nih.gov |

| Substituted Phthalazinones | Various substitutions | UO-31 (Renal Cancer) | Three compounds showed moderate sensitivity against this specific renal cancer cell line. | nih.gov |

| Oxadiazol-phthalazinones | Oxadiazole ring system | HepG2, MCF-7, HCT-116 | Linked to p38 MAPK and topoisomerase II inhibition. | nih.gov |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of this compound analogues is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their chemical architecture.

Influence of Substituents on Biological Potency and Selectivity

SAR studies have revealed that the nature and position of substituents on the phthalazinone core are critical determinants of biological activity.

For MCH-R1 antagonists, extensive SAR studies on 4-arylphthalazin-1(2H)-one derivatives showed that the substitution pattern on the C-4 aryl ring significantly impacts potency. The introduction of specific groups, such as difluoro-substituents on the phenyl ring, led to the identification of highly potent antagonists. nih.gov

In the context of anticancer activity, the substitution at the 4-position is paramount. Studies on 1,4-disubstituted phthalazines demonstrated that compounds bearing primary amino groups at this position exhibited greater cytotoxic effects than those with piperazinyl or secondary amino functions. cu.edu.eg For phthalazinone-dithiocarbamate hybrids, the nature of the substituent on the dithiocarbamate moiety influenced the antiproliferative activity against different cancer cell lines, indicating that tuning this part of the molecule can modulate its potency and selectivity. nih.gov

| Target/Activity | Scaffold | Favorable Substituents | Unfavorable/Less Active Substituents | Reference |

|---|---|---|---|---|

| MCH-R1 Antagonism | 4-Arylphthalazin-1(2H)-one | 3,4-Difluorophenyl at C-4 | Unsubstituted or other patterns on the C-4 aryl group | nih.gov |

| α1-Adrenoceptor Antagonism | 4-Phenylphthalazin-1(2H)-one | Arylpiperazine connected via alkyl chain | Variations in chain length and piperazine (B1678402) substituent affect affinity | nih.gov |

| Antiproliferative (MCF-7) | 4-Substituted-1-chlorophthalazine | Primary amines (e.g., -NH2, -NH(CH2)2OH) | Bulky secondary amines or certain piperazine derivatives | cu.edu.eg |

| Antiproliferative (General) | Phthalazinone-dithiocarbamate | Electron-withdrawing groups on the terminal aryl ring | Electron-donating groups on the terminal aryl ring | nih.gov |

Role of Halogen and Chloromethyl Groups

Halogen atoms, particularly bromine and chlorine, play a significant role in the medicinal chemistry of this compound analogues. The bromine atom at the 4-position is not only a key contributor to bioactivity itself but also serves as a versatile synthetic handle for introducing a wide range of other functional groups through nucleophilic substitution and catalytic cross-coupling reactions. researchgate.net This strategic placement allows for the rapid generation of diverse chemical libraries for biological screening.

The presence of halogen atoms on substituents can significantly enhance biological potency. For example, in the development of MCH-R1 antagonists, the introduction of two fluorine atoms on the C-4 phenyl ring (creating a 3,4-difluorophenyl group) was found to be optimal for high binding affinity. nih.gov In other heterocyclic systems, halogenation is a common strategy to improve properties like membrane permeability and metabolic stability, or to create specific interactions within a receptor's binding pocket. researchgate.net

Conformational Analysis and Bioactivity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is required for optimal interaction with a receptor or enzyme active site.

For phthalazinone derivatives acting on specific receptors like α1-adrenoceptors or MCH-R1, the molecule must adopt a particular low-energy conformation to fit into the binding pocket. The substituents attached to the phthalazinone core influence the molecule's preferred conformation. For example, the length and flexibility of an alkyl chain connecting the phthalazinone scaffold to a piperazine ring can dictate the relative orientation of these two important pharmacophoric elements. nih.gov Molecular modeling and conformational analysis are often employed to rationalize biological results and to predict the bioactive conformation, guiding the design of new, more potent analogues. nih.gov For compounds that act as DNA intercalators, a high degree of planarity is essential for effective insertion between DNA base pairs; any substituent that disrupts this planarity can reduce or abolish this activity. researchgate.net

Role as Key Intermediates in Pharmaceutical Synthesis

This compound serves as a crucial starting material and key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its reactive bromine atom at the 4-position allows for the introduction of diverse functionalities, leading to the generation of libraries of novel compounds for biological screening. This strategic positioning of the bromo group on the phthalazinone scaffold makes it an invaluable building block for the development of new therapeutic agents.

Precursors for Biologically Active Molecules

The utility of this compound as a precursor is prominently demonstrated in the synthesis of various substituted aminophthalazinones. The phthalazinone core itself is a recognized pharmacophore, and the introduction of an amino group at the 4-position can significantly modulate the biological activity of the resulting molecule. nih.govnih.gov

A common synthetic route involves the initial bromination of phthalazin-1(2H)-one to yield this compound. nih.gov To facilitate further reactions and avoid undesirable side products, the nitrogen at the 2-position of the phthalazinone ring is often protected, for example, by alkylation. Following N-substitution, the 4-bromo-2-substituted-phthalazin-1(2H)-one intermediate undergoes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with a wide range of primary and secondary amines. nih.gov This versatile method allows for the introduction of various alkyl, aryl, and heterocyclic amines, as well as polyamines, at the 4-position, leading to a diverse array of 4-aminophthalazin-1(2H)-one derivatives.

These derivatives have been investigated for a range of biological activities, including potential anticancer properties. For instance, certain amino derivatives of phthalazinone have shown interesting cytotoxic activities against cancer cell lines such as HT-29 (human colorectal adenocarcinoma) and PC-3 (human prostate cancer). nih.gov The synthesis of these biologically active molecules relies on the strategic use of this compound as a key intermediate, highlighting its importance in pharmaceutical synthesis.

Table 1: Synthesis of 4-Aminophthalazinone Derivatives from 4-Bromo-2-methylphthalazin-1(2H)-one